molecular formula C10H12N4O B13196167 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13196167
M. Wt: 204.23 g/mol
InChI Key: IUPUNBKMLILTKQ-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazolone moieties

Preparation Methods

The synthesis of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminopyridine and 3,4-dimethylpyrazolone.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified using recrystallization techniques to obtain high purity this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of pyridine and pyrazolone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)-4,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)8-3-4-9(11)12-5-8/h3-6H,1-2H3,(H2,11,12)

InChI Key

IUPUNBKMLILTKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN(C1=O)C2=CN=C(C=C2)N)C

Origin of Product

United States

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